molecular formula C16H18N2 B1342040 3-(1-Benzylpyrrolidin-3-yl)pyridine CAS No. 145105-05-1

3-(1-Benzylpyrrolidin-3-yl)pyridine

Cat. No.: B1342040
CAS No.: 145105-05-1
M. Wt: 238.33 g/mol
InChI Key: TZXWQOSUDSSVMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpyrrolidin-3-yl)pyridine typically involves the reaction of pyridine derivatives with benzylpyrrolidine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(1-Benzylpyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-benzylpyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15/h1-7,9,11,16H,8,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXWQOSUDSSVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CN=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601469
Record name 3-(1-Benzylpyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145105-05-1
Record name 3-(1-Benzylpyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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